molecular formula C26H32N6O2 B2888842 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 898428-31-4

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2888842
CAS No.: 898428-31-4
M. Wt: 460.582
InChI Key: MBNMDNHXTASZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H32N6O2 and its molecular weight is 460.582. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

The compound has potential applications in cancer research, particularly in the development of anti-cancer drugs. Heterocycles, including purine derivatives, have been evaluated for their anticancer activity on selected cancer cell lines. Some derivatives showed significant effectiveness and tumor-targeting selectivity, suggesting the potential of similar compounds for cancer treatment (Zagórska et al., 2021).

Antifungal and Antibacterial Agents

Compounds with structures similar to 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their antifungal and antibacterial activities. Certain derivatives exhibited potent antifungal and antibacterial activities, making them promising candidates for the development of new antimicrobial agents (Tandon et al., 2010).

Inhibition of Protein Kinases

Derivatives of naphthalenesulfonamides, which share structural similarities, have shown the ability to inhibit protein kinases. This inhibition is significant for cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Such inhibitors can be utilized in the study of protein kinases and potentially in the treatment of diseases where protein kinase activity is a factor (Hidaka et al., 1984).

Analgesic Activity

Certain purine-2,6-dione derivatives have shown analgesic and anti-inflammatory properties. These compounds were more effective than traditional analgesics in some cases, suggesting the potential for developing new classes of pain-relief medications (Zygmunt et al., 2015).

Serotonin Receptor Affinity

Purine-2,6-dione derivatives have been studied for their affinity for serotonin receptors, which is relevant for the development of psychotropic drugs. Some derivatives exhibited antidepressant-like and anxiolytic-like activities, offering potential for new treatments in mental health (Chłoń-Rzepa et al., 2013).

Chemosensors for Metal Ions

Compounds with structures involving naphthalene-1,4-dione have been developed as chemosensors for transition metal ions. These compounds exhibit selectivity towards certain metal ions and undergo a color change upon complexation, which can be useful in analytical chemistry (Gosavi-Mirkute et al., 2017).

Properties

IUPAC Name

3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O2/c1-18(2)11-12-30-13-15-31(16-14-30)25-27-23-22(24(33)28-26(34)29(23)3)32(25)17-20-9-6-8-19-7-4-5-10-21(19)20/h4-10,18H,11-17H2,1-3H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNMDNHXTASZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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